molecular formula C13H13NO2 B3051714 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one CAS No. 35556-81-1

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Cat. No. B3051714
Key on ui cas rn: 35556-81-1
M. Wt: 215.25 g/mol
InChI Key: UIONPYATGROVHA-UHFFFAOYSA-N
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Patent
US04725615

Procedure details

1,3-Cyclohexanedione (8 g) was added to a solution of 4-methoxyphenylhydrazine hydrochloride (10 g) in ethanol (350 ml) and water (70 ml). The resulting solution was stirred at room temperature for 3 h and then at reflux for 14 h. On cooling to ambient temperature, the reaction mixture was poured into water (3 l) to give a solid, which was dried in vacuo to give the title compound, (6.0 g) m.p. 279°-279.5°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=O)[CH2:2]1.Cl.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18]N)=[CH:14][CH:13]=1>C(O)C.O>[CH3:10][O:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][CH:17]=1)[NH:18][C:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[C:2]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C=3C(CCCC3NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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